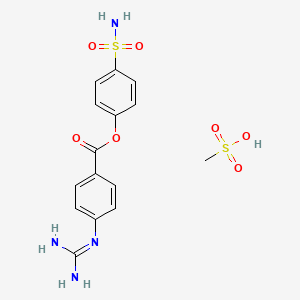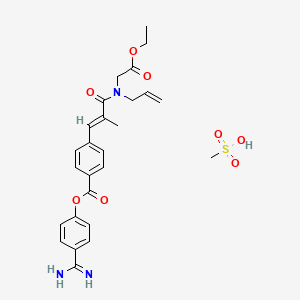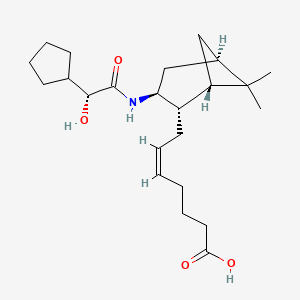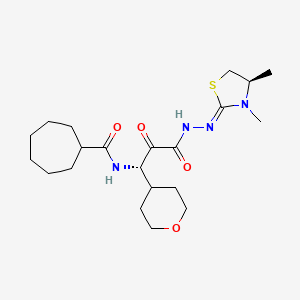
(R)-(-)-Modafinic acid
Overview
Description
“®-(-)-Modafinic acid” is a major metabolite of Modafinil . It is also known as armodafinic acid . Modafinil is a central nervous system vigilance promoting agent, which possesses neuroprotective properties .
Synthesis Analysis
The synthesis of “®-(-)-Modafinic acid” involves processes for preparing intermediates of armodafinil, and the conversion of the intermediates to armodafinil . The process comprises crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .Molecular Structure Analysis
“®-(-)-Modafinic acid” contains a total of 34 bonds; 20 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Chemical Reactions Analysis
The preparation of armodafinil involves the conversion of intermediates such as R-modafinic acid or ®-C 1-2 alkyl ester, of modafinic acid to armodafinil . The process involves crystallization of racemic modafinic acid with ®-α-naphthylethylamine to obtain ®-modafinic acid*®-α-naphthylethylamine salt .Scientific Research Applications
Cognitive Enhancement
Modafinil has been examined for its potential to enhance cognitive functions, including memory and learning, in both experimental and clinical settings. It has shown promise in improving cognitive abilities in conditions such as schizophrenia, where initial findings suggest it may improve executive functioning and attentional performance. This suggests a potential application for modafinil in treating cognitive deficits associated with various neuropsychiatric disorders (Morein-Zamir, Turner, & Sahakian, 2006; Zamanian et al., 2022).
Treatment of Sleep Disorders
Beyond narcolepsy, modafinil is effective in managing excessive daytime sleepiness associated with obstructive sleep apnea/hypopnoea syndrome and shift work sleep disorder. It serves as an adjunct therapy, improving wakefulness without majorly disrupting sleep patterns, highlighting its utility in a broad spectrum of sleep-related disorders (Keating & Raffin, 2005).
Neuroprotective and Antioxidative Effects
Research suggests modafinil possesses antioxidative and neuroprotective effects. These properties indicate its potential for broader applications, possibly offering protective benefits against neurodegenerative diseases or conditions associated with oxidative stress and neuroinflammation (Gerrard & Malcolm, 2007).
Immunomodulatory Effects
Modafinil may have immunomodulatory effects, with studies indicating its capability to modulate immune responses in the context of brain inflammation and neurodegenerative disorders. This suggests a potential therapeutic application for modafinil in diseases where inflammation is a key component, offering a novel approach to treatment (Zager, 2020).
Addiction and Substance Use Disorders
Despite concerns about the potential for abuse, modafinil shows limited potential for large-scale abuse and might offer therapeutic benefits in the context of substance use disorders. Its unique profile may provide an alternative to traditional psychostimulants, with less risk of dependency and abuse (Myrick et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461713 | |
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112111-45-2 | |
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFINIL ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


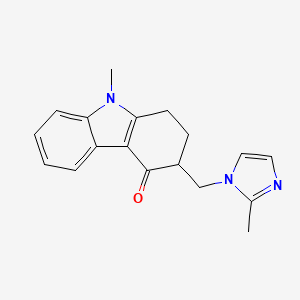

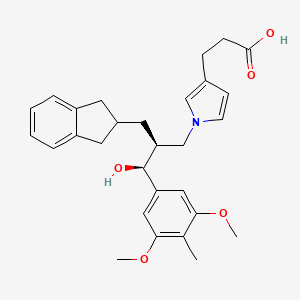
![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
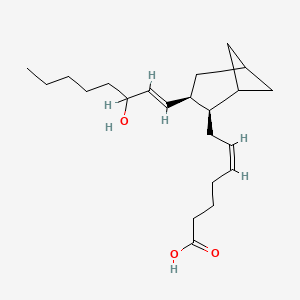
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/no-structure.png)


![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
